molecular formula C5H7ClN2S B13487016 1-(2-Chloro-thiazol-5-yl)-ethylamine

1-(2-Chloro-thiazol-5-yl)-ethylamine

Katalognummer: B13487016
Molekulargewicht: 162.64 g/mol
InChI-Schlüssel: HTYCVTSICUIIBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-thiazol-5-yl)-ethylamine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as agrochemicals, pharmaceuticals, and industrial processes .

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-thiazol-5-yl)-ethylamine typically involves the reaction of 2-chlorothiazole with ethylamine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which is an eco-friendly and efficient approach . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Chloro-thiazol-5-yl)-ethylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-thiazol-5-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-thiazol-5-yl)-ethylamine can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of a chloro group and an ethylamine moiety, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Eigenschaften

Molekularformel

C5H7ClN2S

Molekulargewicht

162.64 g/mol

IUPAC-Name

1-(2-chloro-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H7ClN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3

InChI-Schlüssel

HTYCVTSICUIIBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN=C(S1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.